molecular formula C18H18N6O3S B2538863 5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1396867-12-1

5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2538863
CAS RN: 1396867-12-1
M. Wt: 398.44
InChI Key: ZRYARLHGDUZBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H18N6O3S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research into this compound class often explores the synthesis of novel heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials. For instance, studies have demonstrated the synthesis of complex molecules derived from key structural elements similar to "5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione," showing potential as anti-inflammatory and analgesic agents due to their cyclooxygenase inhibition properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Potential

The compound and its derivatives have been investigated for various pharmacological activities. For example, research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the specified compound, has shown potent 5-HT2 antagonist activity, indicating potential applications in treating psychiatric disorders (Watanabe et al., 1992).

Anticancer Research

Another avenue of research has focused on the anticancer properties of related compounds. For instance, piperazine dione derivatives have been evaluated for their anti-inflammatory and in vitro anticancer activities, revealing that certain derivatives exhibited promising activities (Kumar, Kumar, Roy, & Sondhi, 2014). This illustrates the compound's relevance in developing new anticancer therapies.

Enzyme Inhibition Studies

Compounds with a similar structure have been synthesized and evaluated for their inhibitory activity against specific enzymes, such as phosphodiesterase-5 (PDE-5), which is crucial in developing treatments for diseases like erectile dysfunction. Research has identified derivatives with significant inhibitory potency, highlighting the compound's utility in medicinal chemistry (Su et al., 2021).

properties

IUPAC Name

5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c25-15(22-6-8-23(9-7-22)17-19-4-2-5-20-17)14-11-21-18(27)24(16(14)26)12-13-3-1-10-28-13/h1-5,10-11H,6-9,12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYARLHGDUZBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.